3-Chloropyridazin-4-ol 3-Chloropyridazin-4-ol
Brand Name: Vulcanchem
CAS No.: 1379240-74-0
VCID: VC8236628
InChI: InChI=1S/C4H3ClN2O/c5-4-3(8)1-2-6-7-4/h1-2H,(H,6,8)
SMILES: C1=CNN=C(C1=O)Cl
Molecular Formula: C4H3ClN2O
Molecular Weight: 130.53 g/mol

3-Chloropyridazin-4-ol

CAS No.: 1379240-74-0

Cat. No.: VC8236628

Molecular Formula: C4H3ClN2O

Molecular Weight: 130.53 g/mol

* For research use only. Not for human or veterinary use.

3-Chloropyridazin-4-ol - 1379240-74-0

Specification

CAS No. 1379240-74-0
Molecular Formula C4H3ClN2O
Molecular Weight 130.53 g/mol
IUPAC Name 3-chloro-1H-pyridazin-4-one
Standard InChI InChI=1S/C4H3ClN2O/c5-4-3(8)1-2-6-7-4/h1-2H,(H,6,8)
Standard InChI Key XNAYYBLQECGCOG-UHFFFAOYSA-N
SMILES C1=CNN=C(C1=O)Cl
Canonical SMILES C1=CNN=C(C1=O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-Chloropyridazin-4-ol belongs to the pyridazine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The chlorine substituent at position 3 and the hydroxyl group at position 4 introduce electronic asymmetry, influencing its reactivity and intermolecular interactions. The compound’s planar structure facilitates π-π stacking and hydrogen bonding, critical for its biological activity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₄H₃ClN₂O
Molecular Weight130.53 g/mol
CAS Number1379240-74-0
SMILESC1=C(NN=CC1=O)Cl
InChI KeyOSMCGNGRWOTGKI-UHFFFAOYSA-N

The hydroxyl group at position 4 participates in tautomerization, forming a ketone under specific conditions, while the chlorine atom at position 3 serves as a leaving group in substitution reactions.

Synthesis Methods

Laboratory-Scale Synthesis

The most common synthetic route involves the chlorination of pyridazin-4-ol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction proceeds under reflux conditions in anhydrous solvents such as dichloromethane or tetrahydrofuran. A base like pyridine is often added to neutralize HCl byproducts, improving yield and purity.

Example Protocol:

  • Dissolve pyridazin-4-ol (1.0 equiv) in anhydrous dichloromethane.

  • Add thionyl chloride (1.2 equiv) dropwise at 0°C.

  • Reflux for 6–8 hours under nitrogen atmosphere.

  • Quench the reaction with ice water and extract with ethyl acetate.

  • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate).

Yield: 60–75%.

Industrial Production

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer, reducing side reactions. Automated systems optimize reaction parameters (temperature, residence time) and enable real-time monitoring, achieving yields >85%.

Table 2: Industrial Synthesis Parameters

ParameterOptimal Value
Temperature80–100°C
Residence Time15–20 minutes
CatalystNone (homogeneous conditions)

Chemical Reactivity and Derivatives

Substitution Reactions

The chlorine atom undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols, yielding derivatives with enhanced biological activity. For example, reaction with morpholine produces 3-morpholinopyridazin-4-ol, a compound investigated for kinase inhibition.

Mechanistic Insight:
The electron-withdrawing hydroxyl group activates the ring toward SNAr, directing incoming nucleophiles to position 3.

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic media converts the hydroxyl group to a ketone, forming 3-chloropyridazin-4-one. This reaction is limited by competing ring degradation.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively removes the chlorine atom, yielding pyridazin-4-ol.

Table 3: Representative Chemical Transformations

Reaction TypeReagents/ConditionsProductApplication
SNArMorpholine, DMF, 80°C3-Morpholinopyridazin-4-olKinase inhibitor precursor
OxidationKMnO₄, H₂SO₄, 60°C3-Chloropyridazin-4-oneIntermediate for analgesics
Cell LineIC₅₀ (µM)Mechanism of Action
MCF-712.4Caspase-3 activation
A54918.7ROS generation

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to angiotensin-converting enzyme (ACE) inhibitors and Janus kinase (JAK) inhibitors. Its chlorine atom allows facile functionalization, enabling rapid diversification of drug candidates.

Agrochemical Development

Chlorinated pyridazines are incorporated into herbicides and fungicides. 3-Chloropyridazin-4-ol derivatives disrupt fungal cytochrome P450 enzymes, offering broad-spectrum activity against Fusarium species.

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